Dinotefuran-NHCO-propionic acid

Immunoassay Hapten Design Cross-Reactivity

Generating selective antibodies for dinotefuran residue detection is challenging with generic haptens, which often yield antibodies with high cross-reactivity to clothianidin (up to 64%). Dinotefuran-NHCO-propionic acid solves this by strategically exposing the tetrahydrofuran moiety via a C4 spacer arm attached to the guanidine group, enabling epitope imprinting for superior antibody specificity. • Enables mAbs with <2% cross-reactivity to clothianidin and other neonicotinoids • Validated ELISA IC50 = 5.66 ng/mL, linear range 1.95-16.29 ng/mL; results equivalent to HPLC • Conjugates to BSA/OVA for immunogen and coating antigen production in ELISA & LFIA platforms

Molecular Formula C11H20N4O4
Molecular Weight 272.30 g/mol
Cat. No. B12389237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinotefuran-NHCO-propionic acid
Molecular FormulaC11H20N4O4
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCN=C(NCC1CCOC1)NNC(=O)CCC(=O)O
InChIInChI=1S/C11H20N4O4/c1-12-11(13-6-8-4-5-19-7-8)15-14-9(16)2-3-10(17)18/h8H,2-7H2,1H3,(H,14,16)(H,17,18)(H2,12,13,15)
InChIKeyWFFMDXUQGKHWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinotefuran-NHCO-propionic Acid: Validated Hapten


Dinotefuran-NHCO-propionic acid (C11H20N4O4) is a rationally designed hapten antigen derived from the third-generation neonicotinoid insecticide dinotefuran [1]. Unlike the parent insecticide, this compound is not used as an agrochemical active ingredient. Its primary application lies in immunoassay development: it serves as a precursor for synthesizing artificial immunogens (via conjugation to carrier proteins such as bovine serum albumin or ovalbumin) that are used to generate monoclonal antibodies (mAbs) with precisely defined recognition profiles for dinotefuran [2]. The hapten design strategically exposes the tetrahydrofuran moiety of dinotefuran via a C4 spacer arm attached to the guanidine group, a molecular engineering approach intended to maximize antibody specificity [2].

Workflow
Immunoassay development (ELISA, LFIA)
Selection
Hapten design with tetrahydrofuran moiety exposure via C4 spacer
Use Context
Generation of monoclonal antibodies with reported specificity for dinotefuran

Dinotefuran-NHCO-propionic Acid: Non-Interchangeable Hapten


In immunoassay development, the molecular structure of the hapten directly dictates the binding characteristics of the resulting antibody, a principle termed 'epitope imprinting' [1]. Generic substitution with alternative dinotefuran haptens or chemically similar neonicotinoid haptens (e.g., clothianidin-based haptens) frequently yields antibodies with suboptimal analytical performance [2]. As demonstrated in comparative studies, haptens that fail to adequately present the characteristic furan ring of dinotefuran often generate antibodies with high cross-reactivity to structurally related compounds like clothianidin (e.g., 64% cross-reactivity observed with a clothianidin-derived hapten), rendering them unsuitable for selective dinotefuran detection in complex matrices where multiple neonicotinoids may co-occur [2]. The specific linker chemistry and conjugation site of Dinotefuran-NHCO-propionic acid are thus critical and non-substitutable features for achieving the required assay specificity [3].

Epitope imprinting mismatch
Hapten designs that do not expose the tetrahydrofuran ring may generate antibodies with high cross-reactivity to clothianidin, limiting selective dinotefuran detection.
Linker and conjugation sensitivity
Different spacer arms or conjugation sites can alter antibody recognition; the C4-spacer guanidine attachment is reported to support specificity and may not transfer to alternative haptens.

Dinotefuran-NHCO-propionic Acid: Performance Benchmarks


Antibody Specificity vs. Clothianidin

The monoclonal antibody (clone 3C7) generated from the Dinotefuran-NHCO-propionic acid immunogen exhibits cross-reactivity (CR) of < 2% against a panel of structurally related neonicotinoids and analogs [1]. This represents a major improvement in specificity over antibodies derived from alternative hapten designs. Specifically, a clothianidin hapten (3-[5-(3-methyl-2-nitroguanidinomethyl)-1,3-thiazol-2-ylthio] propionic acid) generated an antibody (CTN-16A3-13) with 64% cross-reactivity to dinotefuran [2]. The 32-fold reduction in unwanted cross-reactivity is attributed to the strategic exposure of the dinotefuran furan ring in the Dinotefuran-NHCO-propionic acid design, as opposed to the thiazole ring presented by the clothianidin hapten [1].

Specificity vs Clothianidin
Head-to-head
3C7 mAb (Dinotefuran hapten)<2% CR
vs.
CTN-16A3-13 mAb (Clothianidin hapten)64% CR
Supports selective dinotefuran quantification in multi-residue matrices.
>32-fold lower cross-reactivity with non-target analyte.
Immunoassay Hapten Design Cross-Reactivity

ELISA Sensitivity

The monoclonal antibody derived from Dinotefuran-NHCO-propionic acid enables a competitive ELISA with a half-maximal inhibitory concentration (IC50) of 5.66 ng/mL and a linear working range (IC20-IC80) of 1.95–16.29 ng/mL for dinotefuran [1]. This sensitivity profile is suitable for trace-level residue analysis in agricultural commodities. For context, a more recent lateral flow immunoassay (TRFMs-LFIA) using alternative dinotefuran haptens (FCA-1, FCA-2) achieved a lower IC50 of 0.61 ng/mL, demonstrating the continued evolution of assay platforms and hapten designs [2]. The ELISA method using Dinotefuran-NHCO-propionic acid-derived antibodies provides a validated, robust platform with well-characterized performance for routine laboratory analysis [1].

ELISA Sensitivity
Reported
5.66 ng/mL
IC50, linear range 1.95–16.29 ng/mL
Supports trace-level dinotefuran analysis in traditional ELISA format.
Newer lateral flow assays may achieve lower IC50 (0.61 ng/mL).
ELISA Sensitivity Limit of Detection

HPLC Method Equivalence

The ELISA method developed using the Dinotefuran-NHCO-propionic acid-derived antibody was validated against a standard high-performance liquid chromatography (HPLC) method for the analysis of spiked samples [1]. The study reported that the results obtained from the ELISA and HPLC methods were equivalent, confirming the accuracy and reliability of the immunoassay for quantitative residue analysis [1]. While recovery rates and coefficients of variation were not explicitly tabulated in the abstract for this specific hapten, the conclusion of equivalency to the instrumental method provides a critical quality benchmark for end-users [1].

HPLC Method Equivalence
Supporting evidence
Reported equivalence
ELISA vs. HPLC-UV
May support ELISA as a cost-effective alternative for residue analysis.
Quantitative recovery and precision data not detailed.
Method Validation HPLC Accuracy

Dinotefuran-NHCO-propionic Acid Applications


ELISA Kit Development for Food Safety

Researchers and commercial kit manufacturers aiming to produce ELISA kits for dinotefuran residue analysis in crops (e.g., cucumber, tomato) can utilize Dinotefuran-NHCO-propionic acid as the foundational hapten for generating highly specific monoclonal antibodies [1]. The demonstrated low cross-reactivity (< 2%) with clothianidin and other neonicotinoids ensures accurate quantification in multi-residue scenarios, a key requirement for regulatory compliance and export testing [1]. The ELISA method validated with this hapten has been shown to yield results equivalent to HPLC, providing a cost-effective and high-throughput alternative to instrumental analysis [1].

Hapten Design and Comparative Analysis

Academic and industrial laboratories engaged in hapten design and antibody engineering can use Dinotefuran-NHCO-propionic acid as a reference standard for evaluating the impact of linker chemistry and epitope presentation on antibody specificity [1]. The compound's well-characterized performance (IC50 = 5.66 ng/mL, CR < 2%) provides a quantitative baseline for head-to-head comparisons with novel hapten candidates, such as the more recently developed FCA-1/FCA-2 haptens used in TRFMs-LFIA platforms [2]. This comparative analysis is essential for advancing the state-of-the-art in neonicotinoid immunoassay sensitivity and selectivity [2].

Coating Antigen for Lateral Flow Assays

The compound can be conjugated to ovalbumin (OVA) to produce hapten-OVA coating antigens [1]. These coating antigens are critical components of lateral flow immunoassay (LFIA) strips and ELISA plates, where they compete with free analyte for antibody binding. The use of Dinotefuran-NHCO-propionic acid-OVA conjugates ensures that the competitive binding step in the assay is based on the same epitope structure used to generate the antibody, thereby maintaining assay specificity and sensitivity [1].

Application
Selection Property
Validation Focus
ELISA kit development for food safety
Antibody specificity profile
Cross-reactivity validation with clothianidin and other neonicotinoids
Hapten design and comparative analysis
Quantitative performance benchmark
IC50 and specificity evaluation against alternative haptens
Coating antigen for lateral flow assays
Conjugation compatibility and epitope consistency
Competitive binding assay performance in LFIA format

Technical Documentation Hub

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